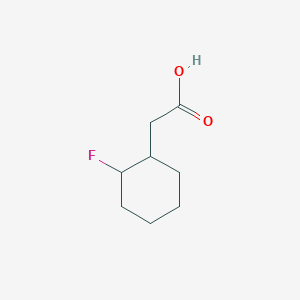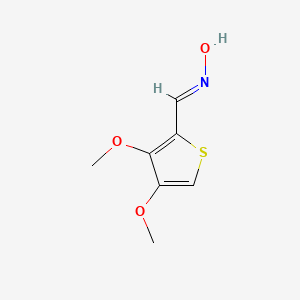
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of oxime compounds typically involves the reaction of aldehydes with hydroxylamine, forming an oxime group (-C=NOH). A study by Ghazvini et al. (2018) details the synthesis and characterization of a related oxime compound, emphasizing the use of spectroscopic techniques like FT-IR, FT-Raman, NMR, and DFT studies for analysis (Ghazvini et al., 2018). Such methodologies could be applicable in synthesizing and analyzing (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime.
Molecular Structure Analysis
The molecular structure of oxime derivatives is often explored using DFT calculations to understand their conformations, electrostatic potential, and frontier molecular orbitals. For instance, Lasri et al. (2020) investigated the structure of E-pyrene-1-carbaldehyde oxime, highlighting the significance of intermolecular interactions and DFT-optimized geometries in determining molecular packing and stability (Lasri et al., 2020).
Chemical Reactions and Properties
Oxime compounds engage in various chemical reactions, reflecting their versatility in organic synthesis. Studies like that of Chen et al. (2014) showcase the reactivity patterns of thiophene carbaldehyde derivatives, offering a glimpse into potential reactions this compound might undergo, such as nucleophilic addition or condensation reactions (Chen et al., 2014).
Physical Properties Analysis
The physical properties of oxime compounds, including solubility, melting point, and crystal structure, are critical for their application in various fields. Insights into these properties can be derived from crystallographic studies, such as those conducted by Low et al. (2010), which analyze hydrogen bonding patterns and molecular packing in oxime crystals (Low et al., 2010).
Chemical Properties Analysis
The chemical stability, reactivity, and potential catalytic activities of oximes depend on their specific structural features. Studies on the synthesis and reactivity of oxime derivatives, like those by Kirilyuk et al. (2003), provide valuable insights into the chemical behavior and properties of these compounds, including their potential as ligands in catalysis or in forming novel organic materials (Kirilyuk et al., 2003).
科学的研究の応用
Oxidative Stress Biomarkers
Research on compounds like 4-hydroxynonenal highlights the importance of understanding oxidative stress markers within pathophysiological processes. Oxidative stress is crucial for detecting and managing various diseases, including Alzheimer's and conditions caused by lipid peroxidation. Such studies pave the way for developing diagnostic tools and therapeutic strategies using specific compounds as bioactive markers or antioxidants (Žarković, 2003).
Antitumor Applications
Investigations into the mechanism of action of antitumor drugs like etoposide, which undergo oxidative transformations, demonstrate the relevance of oxidative chemistry in developing pharmacological treatments. This research provides insight into how compounds capable of undergoing specific oxidative transformations can be utilized in cancer therapy, suggesting a potential area of application for (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime if similar reactivity can be harnessed (van Maanen et al., 1988).
Antimicrobial and Sanitization Properties
The development and application of electrolyzed oxidizing water (EOW) as an antimicrobial and sanitation agent indicate the importance of oxidative processes in disinfection and sterilization. Research into EOW's mechanism of action against a wide range of pathogens suggests that compounds exhibiting oxidative properties could be similarly applied in sanitizing and cleaning, potentially including the application of specific organometallic compounds (Iram et al., 2021).
Environmental Applications
Studies on the reclamation of greenhouse gases highlight the role of catalysis in environmental protection and resource recovery. Compounds that can participate in the catalytic conversion of CO2 into useful products demonstrate the potential for this compound to contribute to environmental sustainability efforts if it exhibits similar reactivity (Yang & Wang, 2015).
特性
IUPAC Name |
(NE)-N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKILSOFQWEKNO-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CSC(=C1OC)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
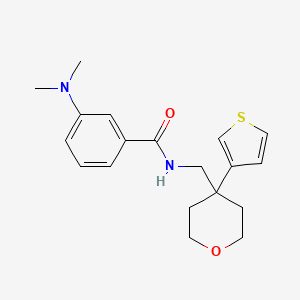
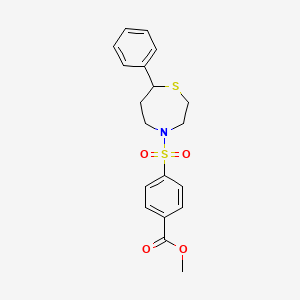
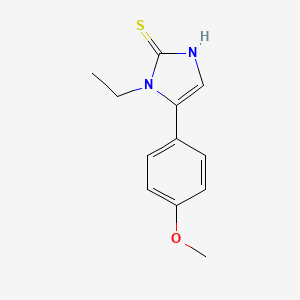
![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
